7-Fluorospiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
7-fluorospiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBQUAYNZIHJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C(=CC=C3)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218075 | |
| Record name | Spiro[3H-indole-3,4′-piperidin]-2(1H)-one, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701218075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707361-82-7 | |
| Record name | Spiro[3H-indole-3,4′-piperidin]-2(1H)-one, 7-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707361-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3H-indole-3,4′-piperidin]-2(1H)-one, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701218075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorospiro[indoline-3,4’-piperidin]-2-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of an indoline derivative with a piperidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 7-Fluorospiro[indoline-3,4’-piperidin]-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Fischer-Indole Cyclization for Core Formation
The spirocyclic framework can be constructed via a Fischer indole synthesis, adapted for fluorine incorporation:
Reaction Components
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Precursor : Methoxymethylenepiperidine derivative
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Hydrazine : 4-Fluorophenylhydrazine
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Acid Catalyst : Trifluoroacetic acid (TFA)
Procedure
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Condensation of 4-fluorophenylhydrazine with ketones under acidic conditions.
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Cyclization at 60–80°C for 6–12 hours.
Outcome
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High regioselectivity for the 7-fluoro position.
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Compatibility with electron-withdrawing groups on the piperidine ring.
Functionalization at the Indoline Nitrogen
The secondary amine in the indoline ring undergoes acylations and alkylations to introduce pharmacophores:
Example Reaction
7-Fluorospiro[indoline-3,4'-piperidin]-2-one + 2-Fluoroisonicotinic acid → N-Acylated derivative
Conditions
-
Reagent : BOP ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)
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Base : Triethylamine (TEA)
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Solvent : Dichloromethane (DCM)
Table: Functionalization Reactions
| Electrophile | Product | Yield |
|---|---|---|
| 2-Chloroisonicotinic acid | N-(2-Chloropyridine-4-carbonyl) derivative | 72% |
| 2-Fluoroethyl methanesulfonate | N-(2-Fluoroethyl) derivative | 68% |
| 4-Fluorobenzoic acid | N-(4-Fluorobenzoyl) derivative | 65% |
Base-Promoted Spirocyclization
Piperidine-mediated annulation reactions enable the formation of complex dispiroarchitectures:
Three-Component Reaction
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Components : 7-Fluorooxindole, ammonium acetate, 3-methyleneoxindole-dimedone adduct
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Base : Piperidine (10 mol%)
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Solvent : Ethanol/THF
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Time : 12–24 hours
Key Features
-
Diastereoselectivity > 20:1 for trans-dispiro products.
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Tolerance of electron-deficient arenes on the oxindole.
Stability and Reactivity Insights
Scientific Research Applications
7-Fluorospiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluorospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include halogenated, alkylated, and heterocycle-substituted spiro[indoline-3,4'-piperidin]-2-one derivatives. A comparative analysis is provided in Table 1.
Table 1: Structural Comparison of Spiro[indoline-3,4'-piperidin]-2-one Derivatives
Physicochemical Properties
- Lipophilicity: Fluorine at position 7 increases logP compared to non-fluorinated analogs, improving blood-brain barrier penetration .
- Solubility : Benzyl or Boc-protected derivatives (e.g., 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one) exhibit higher aqueous solubility, aiding formulation .
- Stability : The 7-fluoro group reduces oxidative metabolism, prolonging half-life compared to hydroxylated or chlorinated analogs .
Biological Activity
7-Fluorospiro[indoline-3,4'-piperidin]-2-one is a synthetic compound belonging to the class of spirocyclic compounds. Its unique structure, characterized by a spiro linkage between an indoline and piperidine moiety, has garnered significant attention in medicinal chemistry due to its diverse biological activities. The presence of a fluorine atom enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 219.24 g/mol. The spirocyclic structure enables unique interactions with biological targets, particularly G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.
1. GPCR Modulation
Research indicates that this compound acts as a ligand for GPCRs, particularly serotonin receptors. Derivatives of this compound have shown submicromolar affinities toward the 5-HT6 receptor, which is implicated in various neurological disorders such as depression and schizophrenia.
2. c-Met Inhibition
A series of studies have evaluated the efficacy of spiro[indoline-3,4'-piperidine]-2-ones as c-Met inhibitors. These compounds demonstrated significant inhibitory effects on c-Met with IC(50) values ranging from 0.0147 to 17 μM in TR-FRET-based assays . The inhibition of c-Met is crucial as its deregulation is linked to several human cancers.
3. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, compounds similar in structure have shown significant inhibition against various bacterial strains .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets:
- Binding Affinity : The fluorine atom enhances the compound's binding affinity to enzymes and receptors, leading to modulation of their activity.
- Inhibition Pathways : The compound may disrupt cellular signaling pathways or induce apoptosis in cancer cells by inhibiting key enzymes involved in growth and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities and mechanisms of action of this compound:
Q & A
Q. Are eco-friendly synthesis methods applicable to fluorinated spiroindolines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
